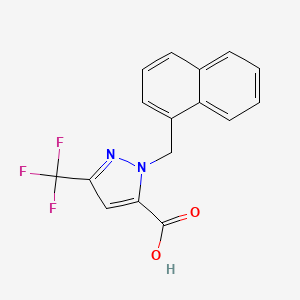

1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Beschreibung

1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by three distinct structural features:

- Position 3: A trifluoromethyl (-CF₃) group, known for its electron-withdrawing effects and metabolic stability.

- Position 5: A carboxylic acid (-COOH) group, enabling hydrogen bonding and salt formation.

This compound’s structural complexity suggests applications in medicinal chemistry, agrochemicals, or materials science.

Eigenschaften

IUPAC Name |

2-(naphthalen-1-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2/c17-16(18,19)14-8-13(15(22)23)21(20-14)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJHPHDXAGDNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C(=CC(=N3)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical and agricultural applications. Its unique trifluoromethyl group enhances lipophilicity, which can influence its interaction with biological targets.

- Molecular Formula : C14H12F3N3O2

- Molecular Weight : 303.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity due to increased electron-withdrawing properties, which can stabilize interactions with target sites.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, in a study assessing the cytotoxic effects of various pyrazole derivatives against cancer cell lines, 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid demonstrated notable activity against several carcinoma cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | A549 (Lung) | 6.5 | |

| MCF-7 (Breast) | 8.2 | ||

| HeLa (Cervical) | 7.0 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also shown anti-inflammatory effects. Studies have reported that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Study on Cytotoxicity

A case study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications in the naphthyl and trifluoromethyl groups significantly impacted the biological activity of the compound. The presence of these groups was crucial for maintaining high binding affinity and selectivity towards cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Pyrazole Derivatives

Key Observations :

- Electronic Effects: The -CF₃ group stabilizes the pyrazole ring via electron withdrawal, enhancing acidity of the carboxylic acid (pKa ~1–2) compared to non-fluorinated analogues .

- Solubility : Polar groups (e.g., -CN in , -OCH₂CF₂H in ) improve aqueous solubility, whereas bulky aromatic groups (naphthyl, trimethoxyphenyl) reduce it.

Crystallographic and Stability Data

- Crystal Packing : The 4-methoxyphenyl analogue in crystallizes in the P-1 space group, with intermolecular hydrogen bonds involving -COOH. The target compound’s naphthyl group may induce different packing motifs.

- Stability : Trifluoromethyl groups improve metabolic stability, as seen in , but bulky substituents may reduce bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(1-Naphthylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

- Methodology : Synthesis typically involves multicomponent reactions, cyclization, or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups). The naphthylmethyl group may require regioselective alkylation under anhydrous conditions, while trifluoromethylation can be achieved using CF₃ sources like TMSCF₃ or Umemoto reagents. Carboxylic acid functionality is often introduced via hydrolysis of ester precursors .

- Key Considerations : Monitor steric hindrance from the bulky naphthylmethyl group, which may necessitate longer reaction times or elevated temperatures.

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodology :

- X-ray crystallography (using SHELX software for refinement) resolves the 3D arrangement of the pyrazole ring, naphthylmethyl substituent, and hydrogen-bonding networks .

- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms regiochemistry and electronic effects of the trifluoromethyl group.

- FTIR verifies carboxylic acid (-COOH) and C-F stretching vibrations .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Anti-inflammatory testing : COX-1/COX-2 inhibition assays or LPS-induced cytokine suppression in macrophage models.

- Enzyme inhibition : Fluorescence-based assays (e.g., Factor Xa inhibition, as seen in related pyrazole derivatives) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity and target selectivity?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to targets like Factor Xa or antimicrobial enzymes. Focus on interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

- Molecular dynamics (MD) simulations (GROMACS) assess binding stability and ligand-receptor conformational changes over time .

- QSAR studies correlate substituent electronic properties (Hammett σ constants) with activity trends .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodology :

- Comparative SAR analysis : Synthesize analogs with systematic substituent variations (e.g., replacing naphthylmethyl with phenyl or fluorophenyl groups) to isolate steric/electronic contributions .

- Crystallographic studies : Compare hydrogen-bonding patterns in active vs. inactive analogs to identify critical interactions .

- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm mechanism-specific effects .

Q. How does the naphthylmethyl substituent influence solid-state properties and crystallographic packing?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) quantifies intermolecular interactions (e.g., π-π stacking between naphthyl groups, C-H···O hydrogen bonds).

- Hirshfeld surface analysis maps close contacts and quantifies their contributions to lattice stability .

- Thermogravimetric analysis (TGA) correlates packing efficiency with thermal stability .

Q. What experimental designs enhance metabolic stability while retaining target affinity?

- Methodology :

- Pro-drug strategies : Esterify the carboxylic acid to improve membrane permeability, followed by in vitro hydrolysis studies in plasma or liver microsomes .

- Isotopic labeling (³H/¹⁴C) tracks metabolic pathways via LC-MS/MS.

- CYP450 inhibition assays identify metabolic liabilities and guide structural modifications (e.g., fluorine substitution to block oxidation sites) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.